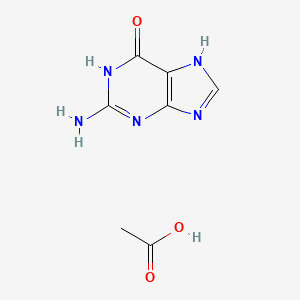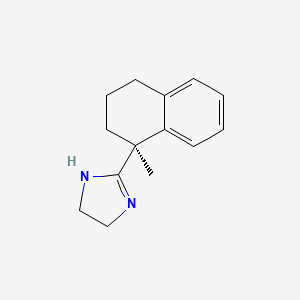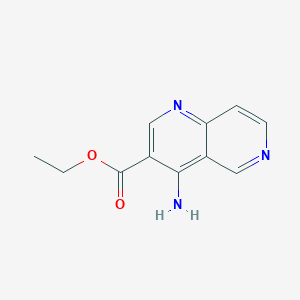
2-Amino-1H-purin-6(9H)-one acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-アミノ-1H-プリン-6(9H)-オン酢酸塩は、分子式がC5H5N5O·C2H4O2である化学化合物です。これは、DNAやRNAの構造において重要な役割を果たす、複素環式芳香族有機化合物であるプリンの誘導体です。
製法
合成経路と反応条件
2-アミノ-1H-プリン-6(9H)-オン酢酸塩の合成は、通常、2-アミノ-1H-プリン-6(9H)-オンと酢酸の反応によって行われます。反応は、酢酸塩の生成を確実にするために、制御された条件下で行われます。一般的な反応スキームは次のとおりです。
2-アミノ-1H-プリン-6(9H)-オン+酢酸→2-アミノ-1H-プリン-6(9H)-オン酢酸塩
工業的生産方法
工業的な環境では、2-アミノ-1H-プリン-6(9H)-オン酢酸塩の生産には、自動反応器を使用した大規模合成が含まれる場合があります。温度、圧力、pHなどの反応条件は、収率と純度を最適化するために慎重に監視および制御されます。生成物は、結晶化またはクロマトグラフィーなどの技術を使用して精製されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1H-purin-6(9H)-one acetate typically involves the reaction of 2-Amino-1H-purin-6(9H)-one with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the acetate salt. The general reaction scheme is as follows:
2-Amino-1H-purin-6(9H)-one+Acetic Acid→2-Amino-1H-purin-6(9H)-one acetate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
化学反応の分析
反応の種類
2-アミノ-1H-プリン-6(9H)-オン酢酸塩は、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、酸化されて異なる誘導体を形成することができます。
還元: 還元反応は、プリン環に結合した官能基を改変することができます。
置換: 求核置換反応は、プリン環に新しい置換基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロゲンやアルキル化剤などの試薬は、置換を達成するために特定の条件下で使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化された誘導体を生成する可能性があり、一方、置換反応はさまざまな置換されたプリン化合物を生成する可能性があります。
科学研究への応用
2-アミノ-1H-プリン-6(9H)-オン酢酸塩は、いくつかの科学研究への応用があります。
化学: これは、より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、核酸化学におけるその役割と、生化学的プローブとしての可能性について研究されています。
医学: 抗ウイルスおよび抗がん特性を含む、潜在的な治療用途に関する研究が進行中です。
産業: これは、医薬品やその他の化学製品の開発に使用されています。
科学的研究の応用
2-Amino-1H-purin-6(9H)-one acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in nucleic acid chemistry and its potential as a biochemical probe.
Medicine: Research is ongoing into its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the development of pharmaceuticals and other chemical products.
作用機序
2-アミノ-1H-プリン-6(9H)-オン酢酸塩の作用機序には、さまざまな分子標的との相互作用が含まれます。生物系では、酵素や核酸と相互作用して、生化学的経路に影響を与える可能性があります。正確な経路と分子標的は、特定の用途と使用の状況によって異なります。
類似化合物の比較
類似化合物
2-アミノ-1H-プリン-6(9H)-オン: 酢酸基を含まない親化合物。
6-メルカプトプリン: 化学療法で使用されるプリンアナログ。
アデニン: DNAおよびRNAに見られる天然に存在するプリン塩基。
ユニークさ
2-アミノ-1H-プリン-6(9H)-オン酢酸塩は、その特定の化学構造によりユニークです。この構造は、他のプリン誘導体と比較して、独特の特性と反応性を付与します。その酢酸基は、溶解性、安定性、および生体分子との相互作用に影響を与える可能性があり、さまざまな研究および産業用途にとって貴重な化合物となります。
類似化合物との比較
Similar Compounds
2-Amino-1H-purin-6(9H)-one: The parent compound without the acetate group.
6-Mercaptopurine: A purine analog used in chemotherapy.
Adenine: A naturally occurring purine base found in DNA and RNA.
Uniqueness
2-Amino-1H-purin-6(9H)-one acetate is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other purine derivatives. Its acetate group can influence its solubility, stability, and interaction with biological molecules, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H9N5O3 |
|---|---|
分子量 |
211.18 g/mol |
IUPAC名 |
acetic acid;2-amino-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H5N5O.C2H4O2/c6-5-9-3-2(4(11)10-5)7-1-8-3;1-2(3)4/h1H,(H4,6,7,8,9,10,11);1H3,(H,3,4) |
InChIキー |
KBYANRCVOIZOTD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C1=NC2=C(N1)C(=O)NC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[6-(Methylsulfanyl)naphthalen-2-yl]ethan-1-one](/img/structure/B11891230.png)

![2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B11891234.png)


![5'H-Spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]-2',4'-diol](/img/structure/B11891252.png)







![2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11891310.png)
